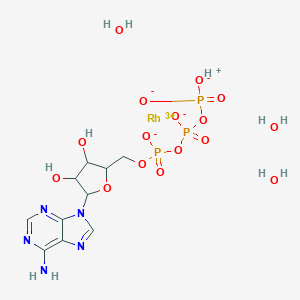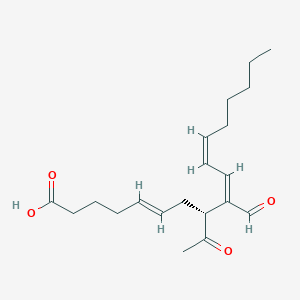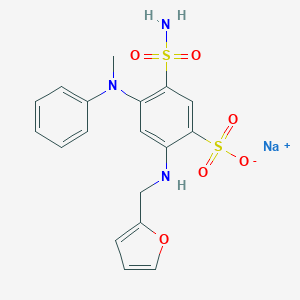
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate, also known as Furasemide, is a sulfonamide diuretic drug that is commonly used to treat edema and hypertension.
Wirkmechanismus
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production and decreased fluid retention. It specifically targets the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the nephron. This results in a decrease in blood volume and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases urine output, which can lead to dehydration and electrolyte imbalances. It can also cause a decrease in blood pressure, which can lead to dizziness and fainting. This compound has been shown to increase the excretion of calcium, magnesium, and potassium, which can lead to hypokalemia and hypomagnesemia.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has several advantages for lab experiments. It is a well-established diuretic drug that has been extensively studied in scientific research. It is readily available and can be easily administered to test subjects. However, this compound also has some limitations for lab experiments. Its diuretic effects can lead to dehydration and electrolyte imbalances in test subjects, which can affect the results of the experiment. It can also cause changes in blood pressure, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate. One potential area of research is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of other conditions, such as hypertension and stroke. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound on the body and to develop strategies to mitigate its side effects.
In conclusion, this compound is a well-established diuretic drug that has been extensively studied in scientific research. It has several potential therapeutic applications and has been shown to be effective in treating various conditions. However, it also has some limitations and side effects that need to be taken into consideration. Further research is needed to better understand the biochemical and physiological effects of this compound on the body and to develop strategies to mitigate its side effects.
Synthesemethoden
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate can be synthesized through a multi-step process, starting with the reaction of 2-furanmethanamine with 4-chloro-3-nitrobenzenesulfonamide to form 2-(furan-2-ylmethylamino)-4-chloro-5-nitrobenzenesulfonamide. This compound is then reduced with sodium dithionite to form 2-(furan-2-ylmethylamino)-4-chloro-5-aminobenzenesulfonamide. The final step involves the reaction of this compound with N-methylaniline and sodium sulfite to form this compound.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate has been extensively studied in scientific research for its diuretic properties and its potential therapeutic applications. It has been shown to be effective in treating various conditions, including congestive heart failure, liver cirrhosis, and kidney disease. This compound has also been studied for its potential use in treating hypertension and preventing stroke.
Eigenschaften
CAS-Nummer |
111744-90-2 |
|---|---|
Molekularformel |
C18H18N3NaO6S2 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
sodium;2-(furan-2-ylmethylamino)-4-(N-methylanilino)-5-sulfamoylbenzenesulfonate |
InChI |
InChI=1S/C18H19N3O6S2.Na/c1-21(13-6-3-2-4-7-13)16-10-15(20-12-14-8-5-9-27-14)17(29(24,25)26)11-18(16)28(19,22)23;/h2-11,20H,12H2,1H3,(H2,19,22,23)(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
ARTGGTKDKDDMJE-UHFFFAOYSA-M |
Isomerische SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)[O-])S(=O)(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

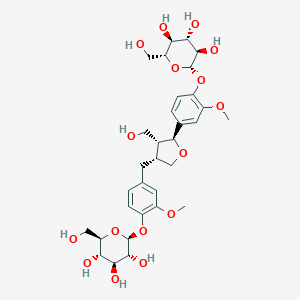
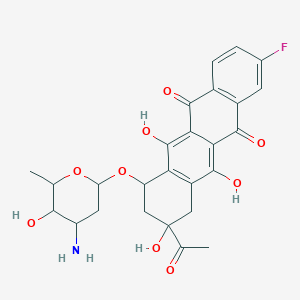



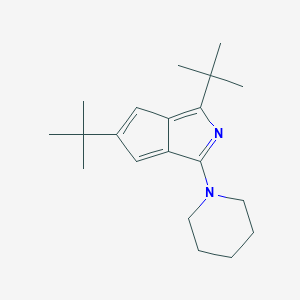
![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
